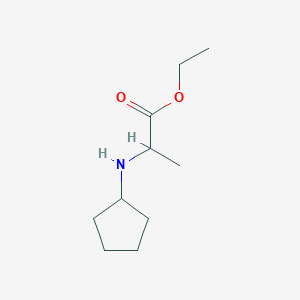
Ethyl cyclopentylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyclopentylalaninate is an organic compound with the molecular formula C10H19NO2 It is a derivative of alanine, where the amino group is substituted with an ethyl group and the carboxyl group is esterified with cyclopentanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyclopentylalaninate can be synthesized through a multi-step process. One common method involves the esterification of alanine with cyclopentanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyclopentylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Cyclopentylalanine carboxylic acid or cyclopentanone derivatives.
Reduction: Cyclopentylalaninol.
Substitution: Various substituted alanine derivatives.
Scientific Research Applications
Ethyl cyclopentylalaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ethyl cyclopentylalaninate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can undergo hydrolysis to release cyclopentanol and alanine, which can then participate in various metabolic processes.
Comparison with Similar Compounds
Ethyl cyclopentylalaninate can be compared with other similar compounds, such as:
Ethyl alaninate: Lacks the cyclopentyl group, making it less hydrophobic.
Cyclopentylalanine: Does not have the ester group, affecting its reactivity and solubility.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, influencing its physical and chemical properties.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(cyclopentylamino)propanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8(2)11-9-6-4-5-7-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
GRXBUXJKNSTZQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)
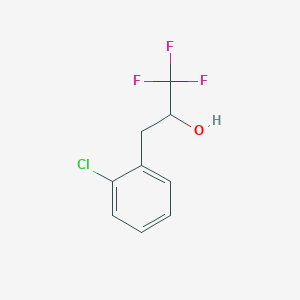
![(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13575973.png)
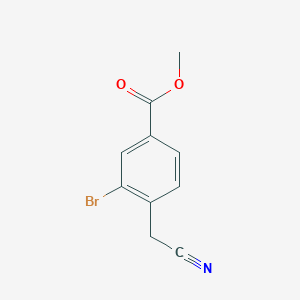
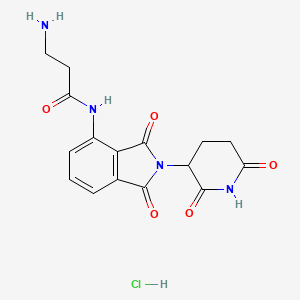
![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)

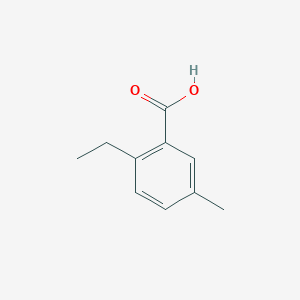
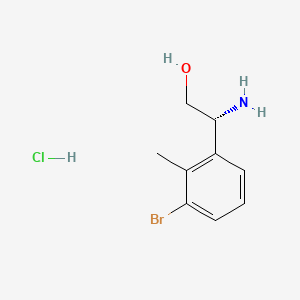
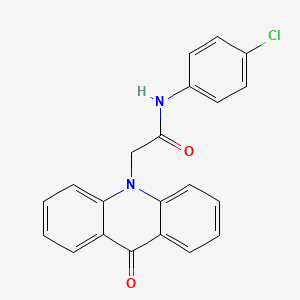
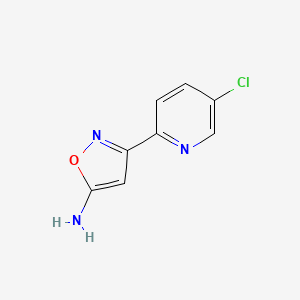
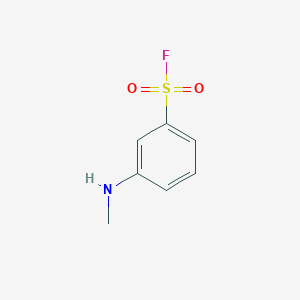
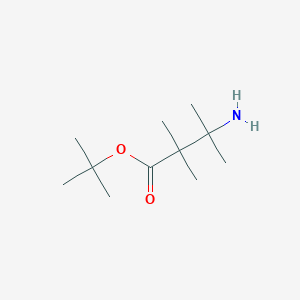
![N-[(adamantan-1-yl)methyl]-3-chlorobenzamide](/img/structure/B13576022.png)
